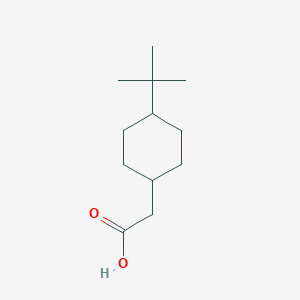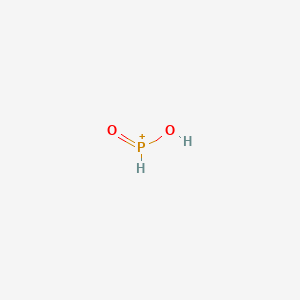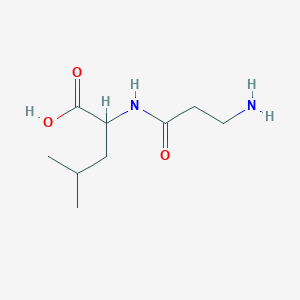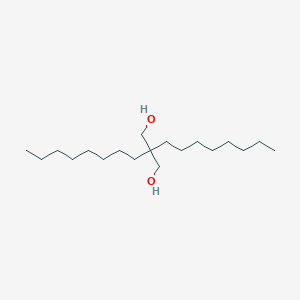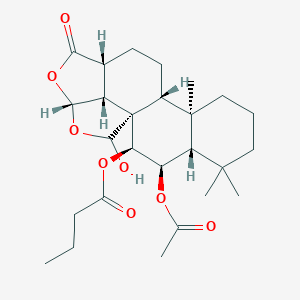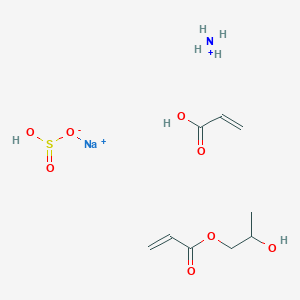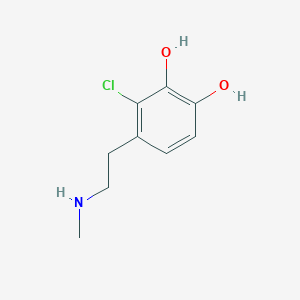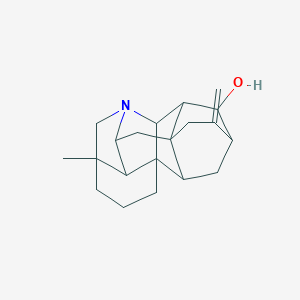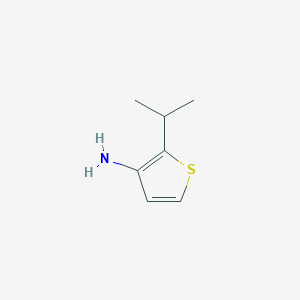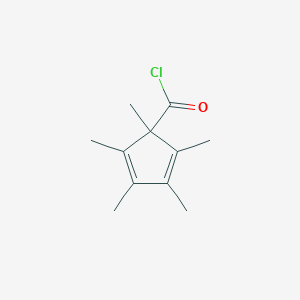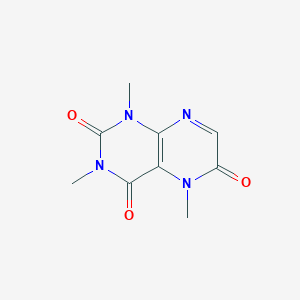
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione, also known as tetrahydrobiopterin (BH4), is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 has been studied for its potential therapeutic applications in various diseases, including phenylketonuria, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
BH4 acts as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 is required for the activity of tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA, the precursor of dopamine, norepinephrine, and epinephrine. BH4 is also required for the activity of nitric oxide synthase (NOS), which converts L-arginine to nitric oxide (NO), a potent vasodilator. BH4 also acts as an antioxidant and reduces oxidative stress by scavenging reactive oxygen species (ROS).
Effets Biochimiques Et Physiologiques
BH4 has several biochemical and physiological effects. BH4 supplementation can increase the activity of TH and NOS, leading to increased neurotransmitter and NO synthesis. BH4 can also reduce oxidative stress and inflammation, leading to improved endothelial function and reduced risk of cardiovascular diseases. BH4 can also improve phenylalanine metabolism in PKU patients, leading to reduced risk of neurological complications.
Avantages Et Limitations Des Expériences En Laboratoire
BH4 has several advantages and limitations for lab experiments. BH4 is a stable and readily available compound that can be easily synthesized. BH4 can be used to study the role of TH and NOS in neurotransmitter and NO synthesis, respectively. However, BH4 supplementation can also have non-specific effects on other enzymes that use BH4 as a cofactor, leading to potential confounding effects.
Orientations Futures
There are several future directions for BH4 research. One direction is to develop new BH4 analogs that can selectively target specific enzymes involved in neurotransmitter and NO synthesis. Another direction is to study the role of BH4 in other diseases, such as cancer and diabetes. Additionally, the development of new methods for BH4 delivery and imaging can improve the efficacy and specificity of BH4-based therapies.
Méthodes De Synthèse
BH4 can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the condensation of pterin and diaminohexane, followed by oxidation with hydrogen peroxide. Enzymatic synthesis involves the conversion of GTP to BH4 through the action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).
Applications De Recherche Scientifique
BH4 has been extensively studied for its potential therapeutic applications in various diseases. In phenylketonuria (PKU), BH4 supplementation can improve phenylalanine metabolism and reduce the risk of neurological complications. In cardiovascular diseases, BH4 can improve endothelial function and reduce oxidative stress. In neurological disorders, BH4 can improve neurotransmitter synthesis and reduce oxidative stress and inflammation.
Propriétés
Numéro CAS |
103262-72-2 |
|---|---|
Nom du produit |
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione |
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.2 g/mol |
Nom IUPAC |
1,3,5-trimethylpteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3 |
Clé InChI |
DOEJDLGRLSSRFT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
Synonymes |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



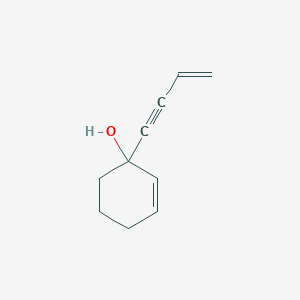
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
